molecular formula C28H46O3 B15289533 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane

5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane

Cat. No.: B15289533
M. Wt: 430.7 g/mol
InChI Key: CGMMVQPBUJBHBM-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure: 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane features a 1,3-dioxane ring substituted at position 2 with a phenyl group and at position 5 with a (9Z)-9-octadecenyloxy chain. The (9Z) configuration denotes a cis double bond in the 18-carbon unsaturated alkyl chain, influencing its physicochemical properties, such as melting point and solubility in nonpolar solvents.

Properties

Molecular Formula

C28H46O3

Molecular Weight

430.7 g/mol

IUPAC Name

5-[(Z)-octadec-9-enoxy]-2-phenyl-1,3-dioxane

InChI

InChI=1S/C28H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-29-27-24-30-28(31-25-27)26-21-18-17-19-22-26/h9-10,17-19,21-22,27-28H,2-8,11-16,20,23-25H2,1H3/b10-9-

InChI Key

CGMMVQPBUJBHBM-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC1COC(OC1)C2=CC=CC=C2

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC1COC(OC1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane typically involves the reaction of 2-phenyl-1,3-dioxane with 9-octadecen-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions may occur under specific conditions, often involving reducing agents like hydrogen or metal hydrides.

    Substitution: Substitution reactions can take place, where functional groups on the dioxane ring or the phenyl group are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and compounds .

Biology: This compound has applications in biological research, particularly in the study of lipid metabolism and signaling pathways. It is used to investigate the interactions between lipids and proteins in cellular processes .

Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific molecular pathways involved in diseases .

Industry: Industrially, 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the formulation of products with specific properties .

Mechanism of Action

The mechanism of action of 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can bind to lipid receptors and modulate signaling pathways involved in cellular processes. This interaction can influence various biological functions, including cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs and Their Properties

Compound Name Substituents Key Features Applications Reactivity
5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane 2-phenyl; 5-(9Z-octadecenyloxy) Long unsaturated chain (C18), cis double bond Polymer networks, surfactants (inferred) Ether linkage stability; potential thermal degradation via chain oxidation
5,5-bis(phenylcarboxymethyl)-2-phenyl-1,3-dioxane 2-phenyl; 5,5-bis(phenylcarboxymethyl) Bulky ester groups; hydrogen-bonding capability Mimicking PBT copolyester end groups; acid-promoted cross-linking in vitrimers Acid-catalyzed debenzalation for network formation
5-(2-bromoethyl)-2-phenyl-1,3-dioxane 2-phenyl; 5-(2-bromoethyl) Reactive bromoethyl group Intermediate in nucleoside analog synthesis (e.g., PCV, HBG) Nucleophilic substitution (bromine as leaving group)

Comparative Analysis

Structural Differences :
  • Chain Length and Unsaturation : The octadecenyloxy chain in the target compound provides flexibility and hydrophobicity, contrasting with the short bromoethyl group in or the rigid bis-phenylcarboxymethyl groups in .
  • Functional Groups : The bromoethyl substituent in enables alkylation reactions, whereas the ester groups in facilitate acid-catalyzed cross-linking.
Physicochemical Behavior :
  • Lipophilicity : The octadecenyloxy chain likely increases logP values compared to analogs, impacting solubility in organic solvents.
  • Thermal Stability : Ether linkages (target compound) are generally more stable than ester () or alkyl bromide () groups under thermal stress.

Research Findings and Limitations

  • Evidence from Vitrimer Studies: The bis-phenylcarboxymethyl analog forms networks via acid-catalyzed debenzalation, with cross-linking efficiency comparable to traditional methods .
  • Synthetic Utility : The bromoethyl analog demonstrates high reactivity in nucleoside synthesis, achieving yields >80% in optimized conditions .
  • Data Gaps : Specific quantitative data (e.g., melting points, solubility) for 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane are absent in the provided evidence, necessitating further experimental characterization.

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